molecular formula C9H7ClO4S B3434206 Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate CAS No. 848178-49-4

Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate

Cat. No.: B3434206
CAS No.: 848178-49-4
M. Wt: 246.67 g/mol
InChI Key: PRBFOJLTYZLZGW-UHFFFAOYSA-N
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Description

Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is an organic compound that features a thiophene ring substituted with a chlorine atom and a dioxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and methyl acetoacetate.

    Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 5-chlorothiophene-2-carboxylate.

    Knoevenagel Condensation: The ester is then subjected to a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting enzyme inhibition.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 4-(5-bromothiophen-2-yl)-2,4-dioxobutanoate
  • Methyl 4-(5-fluorothiophen-2-yl)-2,4-dioxobutanoate
  • Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate

Comparison:

  • Uniqueness: Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets compared to its bromine, fluorine, or methyl-substituted analogs.
  • Reactivity: The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
  • Biological Activity: The presence of chlorine can enhance the compound’s ability to interact with specific enzymes, potentially leading to more potent biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c1-14-9(13)6(12)4-5(11)7-2-3-8(10)15-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBFOJLTYZLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248742
Record name Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848178-49-4
Record name Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848178-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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